molecular formula C6H10NO4P B1265953 Aniline phosphate CAS No. 37832-42-1

Aniline phosphate

Cat. No. B1265953
CAS RN: 37832-42-1
M. Wt: 191.12 g/mol
InChI Key: JAZCSWFKVAHBLR-UHFFFAOYSA-N
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Description

Aniline phosphate is a compound that results from the reaction of aniline with phosphoric acid. It is of interest in various fields of chemistry due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of aniline phosphate and related compounds involves various chemical reactions, including aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. These reactions are characterized by kinetic and theoretical studies, suggesting a concerted mechanism involving partial frontside attack through a hydrogen-bonded, four-center-type transition state (Hoque et al., 2007).

Molecular Structure Analysis

Aniline phosphates exhibit diverse molecular structures, as seen in compounds like poly(aniline-co-pyrrole), where copolymers show amorphous behavior compared to their homopolymers. The synthesis process often influences the molecular structure, affecting the material's properties (Mavundla et al., 2010).

Chemical Reactions and Properties

Aniline phosphates undergo various chemical reactions, including nucleophilic attacks that lead to the formation of complex compounds. For example, the reaction between benzohydroxamate anion and bis(2,4-dinitrophenyl)phosphate showcases the complexity of these reactions, producing intermediates that further react to form other compounds (Orth et al., 2009).

Physical Properties Analysis

The physical properties of aniline phosphate derivatives, such as polyaniline, are influenced by the synthesis method. For instance, polyaniline synthesized from aqueous phosphate buffer solution exhibits characteristics similar to those prepared in sulfuric acid medium, highlighting the versatility of aniline phosphate compounds in various applications (Moraes et al., 2004).

Chemical Properties Analysis

The chemical properties of aniline phosphate compounds are diverse, as seen in their synthesis, reactivity, and potential applications. Sol-gel synthesis methods have been utilized to create phosphate materials, providing insights into the reactivity and potential uses of these compounds (Livage et al., 1992).

Scientific Research Applications

Corrosion Protection

Aniline phosphate has been utilized in corrosion protection applications. Polyaniline, synthesized from aniline containing phosphate buffer solutions, demonstrated excellent adherence when electrosynthesized on stainless steel. This process provided control over the pH at the polymer/electrolyte interface, resulting in uniform film growth and significant corrosion protection in environments like NaCl aqueous solutions (Moraes, Huerta-Vilca, & Motheo, 2003).

Electrosynthesis and Intercalation

Aniline phosphate is involved in the intercalation and oxidative polymerization of aniline in zirconium phosphates. This process encapsulates the aniline monomer into the interlayer space of zirconium phosphates, leading to unique morphological and property changes in the resulting polyaniline compared to those obtained from aqueous solution polymerization (Chao, Chang, & Ho, 1993).

Conductivity and Sensing Applications

Polyaniline (PANI), synthesized from aniline, is extensively studied for its conductivity and potential applications in areas like alternative energy sources, non-linear optics, and sensors. Oxidative polymerization of aniline, including in phosphate mediums, is a critical process influencing PANI's properties and applications (Gospodinova & Terlemezyan, 1998). Additionally, aniline phosphate-based polyaniline has been explored for nonenzymatic glucose sensing, leveraging its pH-dependent properties (Shoji & Freund, 2001).

Free-Radical Scavenging

The oxidative polymerization of aniline in phosphate mediums like calcium phosphate enhances the antioxidant capacity of polyaniline. This phosphate medium-prepared polyaniline exhibits strong free-radical scavenging capabilities, important for various potential biomedical and environmental applications (Parsa & Ghani, 2009).

Safety And Hazards

Aniline can be toxic if ingested, inhaled, or by skin contact . It damages hemoglobin, a protein that normally transports oxygen in the blood . The damaged hemoglobin cannot carry oxygen .

Future Directions

Aniline compounds are precursors for many high-value commercial products, so finding versatile ways to make anilines from abundant chemicals is of great interest . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 , indicating their importance in the pharmaceutical industry.

properties

IUPAC Name

aniline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZCSWFKVAHBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121220-43-7, 17843-02-6, 62-53-3 (Parent)
Record name Benzenamine, homopolymer, phosphate
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Record name Benzenamine, phosphate (2:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=17843-02-6
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Record name Benzenamine, phosphate (1:1)
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DSSTOX Substance ID

DTXSID7068053
Record name Benzenamine phosphate (1:1)
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Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Aniline phosphate

CAS RN

37832-42-1, 71411-65-9
Record name Monobasic aniline orthophosphate
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Record name Benzenamine, phosphate (1:?)
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Record name Benzenamine, phosphate (1:1)
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Record name Benzenamine, phosphate (1:1)
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Record name Benzenamine phosphate (1:1)
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Record name Aniline phosphate
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Record name Anilinium dihydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
AC Buck, HP Lankelma - Journal of the American Chemical …, 1948 - ACS Publications
… The principal product was aniline phosphate from which the aniline was liberated by treatment … and phosphorus pentoxide and heating at 200 for three hours only aniline phosphate was …
Number of citations: 13 pubs.acs.org
CP Shinde, R Patil, V Shirdhonkar - Asian Journal of Chemistry, 1998 - hero.epa.gov
Investigation of di-p-sulphonic acid aniline phosphate was carried out by using" Allen's" modified method of colorimetry in acid medium from 0.1 to 7.0 mol dm (-3) at 98 degrees C in 20…
Number of citations: 1 hero.epa.gov
A Chaudhary - Deliberative Research, 2017 - search.proquest.com
… This study of acid hydrolysis of 2, 5-dimethoxy aniline phosphate triester via neutral species … hydrolysis of tri-2, 5dimethoxy aniline phosphate have been made in buffer solutions 1.24 to …
Number of citations: 0 search.proquest.com
MK Singh - Oriental Journal of Chemistry, 2009 - Citeseer
… Tri-2,5-dichloro aniline phosphate was prepared by treating 2… of Tri-2,5dichloro aniline phosphate was carried out at 80oC … Kinetic study of Tri-2,5-dichloro aniline phosphate has been …
Number of citations: 2 citeseerx.ist.psu.edu
A Tangri, P Mishra, P Kumar - International Journal of …, 2010 - pdfs.semanticscholar.org
The present work pertains to synthesis, kinetic behavior and mechanism of hydrolysis of some organophosphorus pesticides. The compound investigated here was 2, 5-diethoxyaniline …
Number of citations: 1 pdfs.semanticscholar.org
A Singh - GP GLOBALIZE RESEARCH JOURNAL OF …, 2020 - gpglobalize.in
… Mono-2-nitro-4-chloro Aniline Phosphate ester is one such compound having CNP linkage … synthesized Mono-2-nitro-4-chloro Aniline Phosphate was carried out in acid range 0.1 to 7 …
Number of citations: 0 www.gpglobalize.in
NV Blinova, J Stejskal, M Trchová, J Prokeš - Polymer, 2006 - Elsevier
… A precipitate of aniline phosphate, produced after mixing aniline with phosphoric acid … The reaction was started at ∼20 C by mixing solutions of aniline phosphate and ammonium …
Number of citations: 103 www.sciencedirect.com
MK Singh, CP Shinde - International Journal of ChemTech Research, 2009 - hero.epa.gov
Acid hydrolysis of Di-2-chloro-5-nitro aniline phosphate has been carried out in the acid region 0.1 to 7.0 mol dm-3 HCl at 80 C in 10% aqueous dioxane (v/v) medium. Ionic strength …
Number of citations: 0 hero.epa.gov
MK Singh - Oriental Journal of Chemistry, 2008 - search.proquest.com
… -5-nitro aniline phosphate and benzene layer was rejected. … to obtain Ba-salt of mono-2-chloro-5-nitro aniline phosphate. … 2-chloro-5nitro aniline phosphate was observed 108C. …
Number of citations: 0 search.proquest.com
A Chaudhary - Deliberative Research, 2018 - search.proquest.com
The hydrolysis of 2, 5-dimethoxy aniline phosphate ester in acid and buffer solutions at 97±0.5 C supported the fact that acid catalysis occurs only when electron attracting substituent is …
Number of citations: 0 search.proquest.com

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